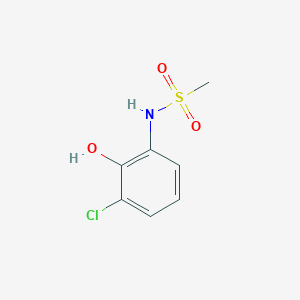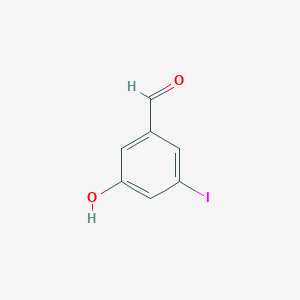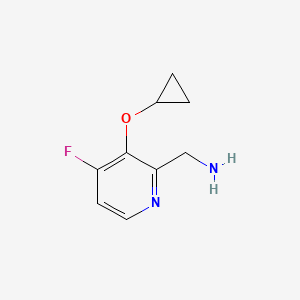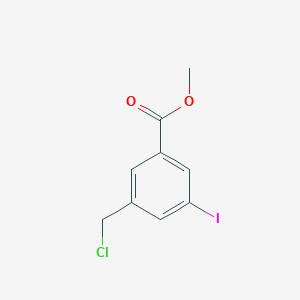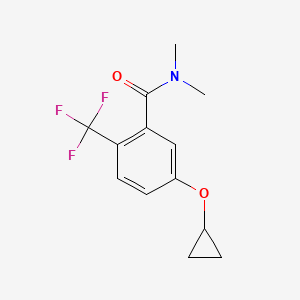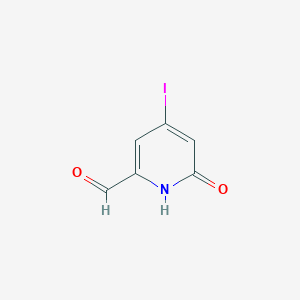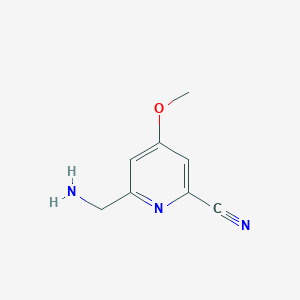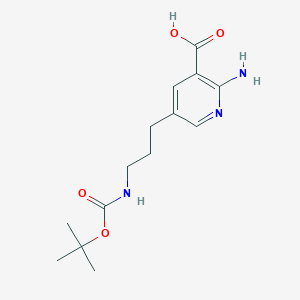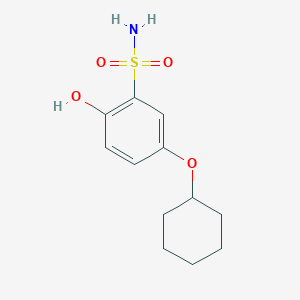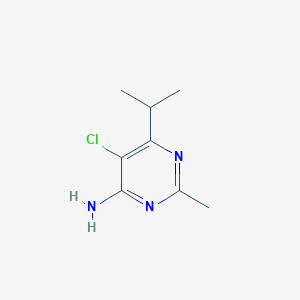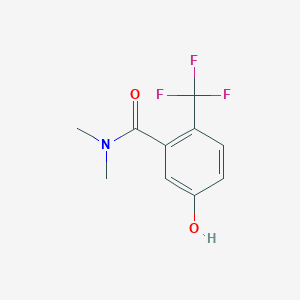
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) and dimethylamine (-N(CH3)2) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.
Hydrolysis: The benzonitrile is hydrolyzed using potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) to yield 3,5-bis(trifluoromethyl)benzamide.
Dimethylation: The benzamide is then reacted with N,N-dimethylformamide dimethyl acetal to form the imine intermediate.
Hydrolysis: The imine intermediate is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(trifluoromethyl)benzamide: Lacks the dimethylamine group.
N,N-Dimethyl-2-(trifluoromethyl)benzamide: Lacks the hydroxyl group.
5-Hydroxy-N,N-dimethylbenzamide: Lacks the trifluoromethyl group.
Uniqueness
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (hydroxyl, dimethylamine, and trifluoromethyl) on the benzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
5-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)7-5-6(15)3-4-8(7)10(11,12)13/h3-5,15H,1-2H3 |
InChI Key |
YWIPYHZRWKOXMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
